molecular formula C5H7NO2 B590096 Ethyl Cyanoacetate-2,3-13C2 CAS No. 1329809-26-8

Ethyl Cyanoacetate-2,3-13C2

Cat. No.: B590096
CAS No.: 1329809-26-8
M. Wt: 115.101
InChI Key: ZIUSEGSNTOUIPT-CQDYUVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Cyanoacetate-2,3-13C2 is an organic compound that contains a carboxylate ester and a nitrile . It is a colorless liquid with a pleasant odor . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .


Synthesis Analysis

This compound may be prepared in various ways. One method is the Knoevenagel condensation of ethyl cyanoacetate with aldehydes . Another method involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .


Molecular Structure Analysis

The molecular formula of this compound is C313C2H7NO2 . The molecular weight is 115.1 .


Chemical Reactions Analysis

This compound is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 115.1 . It is a colorless liquid with a pleasant odor .

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

Ethyl cyanoacetate is widely recognized as a significant chemical intermediate. Its synthesis has been optimized through various methods, including esterification reactions, highlighting its importance in chemical manufacturing. This compound plays a crucial role in the synthesis of various chemicals due to its reactivity and versatility. Studies have shown that ethyl cyanoacetate can be efficiently synthesized using mixed catalysts and optimized reaction conditions, making it an invaluable component in the field of chemical synthesis (Hong Chen et al., 2020).

Role in Producing Nitriles and Other Compounds

Ethyl cyanoacetate has been employed as a cyanating agent for the synthesis of nitriles from aryl halides. This process is significant as it allows the conversion of various aryl halides into nitriles with good to excellent yields, demonstrating the utility of ethyl cyanoacetate in organic synthesis (S. Zheng et al., 2012). Moreover, it has been used in the preparation of other derivatives such as ethyl esters of Ω-carboxamidoaliphatic acids-14CONH2, showcasing its versatility in the production of various chemical compounds (V. Tolman et al., 1974).

Application in Peptide Synthesis

In peptide synthesis, ethyl cyanoacetate has been studied for its ability to suppress racemization. This aspect is crucial in maintaining the integrity and functionality of peptides, as racemization can lead to the loss of biological activity. The effectiveness of ethyl cyanoacetate in this context underscores its potential in biochemical applications (M. Itoh, 1973).

Hydrolysis Studies

Research on the hydrolysis of ethyl cyanoacetate in near-critical water has provided insights into its chemical behavior under different conditions. Understanding the hydrolysis process is essential for developing efficient methods for handling and disposing of this compound, especially in industrial settings (Dai Li-yi, 2009).

Safety and Hazards

Ethyl Cyanoacetate-2,3-13C2 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Ethyl Cyanoacetate-2,3-13C2 is widely used as a building block in organic synthesis to produce active pharmaceutical ingredients . It has been used in the synthesis of highly substituted tetrahydroquinolines and coumarin-3-carboxylate ester . Future research directions include further exploration of its applications in the synthesis of heterocyclic compounds and the development of green and efficient synthesis procedures .

Mechanism of Action

Target of Action

Ethyl Cyanoacetate-2,3-13C2 is a versatile synthetic building block used in various chemical reactions . It contains three different reactive centers: a nitrile group, an ester group, and an acidic methylene site . These groups interact with various targets, including other organic compounds, to facilitate a range of chemical reactions.

Mode of Action

The compound’s mode of action primarily involves the Knoevenagel condensation . In this reaction, this compound reacts with aldehydes to form a Knoevenagel condensation product . This product then undergoes cyclization, where the oxygen of a hydroxyl group attacks the cyano- or ester group of the intermediate to yield the corresponding coumarin derivative .

Biochemical Pathways

The Knoevenagel condensation and subsequent cyclization reactions involving this compound affect various biochemical pathways. These reactions lead to the synthesis of a variety of functional and pharmacologically active substances, including coumarin-3-carboxylate ester and 3-cyancoumarin .

Result of Action

The result of this compound’s action is the production of a variety of functional and pharmacologically active substances . These substances have potential applications in various fields, including organic synthesis, pharmaceutical industry, and dye industry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Knoevenagel condensation reaction can be affected by the acid-base properties of the catalyst and the ability of the catalyst to form complexes by hydrogen bonds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl Cyanoacetate-2,3-13C2 involves the introduction of two 13C isotopes in the cyanoacetate moiety. This can be achieved by using 13C-labeled starting materials in the reaction. The synthesis pathway involves the reaction of ethyl cyanoacetate with a 13C-labeled cyanide source in the presence of a base to form the desired compound.", "Starting Materials": [ "Ethyl cyanoacetate", "13C-labeled cyanide source", "Base" ], "Reaction": [ "Step 1: Mix ethyl cyanoacetate and 13C-labeled cyanide source in a reaction vessel.", "Step 2: Add a base such as sodium hydroxide to the mixture to initiate the reaction.", "Step 3: Heat the reaction mixture to a suitable temperature and allow the reaction to proceed for a specific amount of time.", "Step 4: Cool the reaction mixture and isolate the product by standard techniques such as extraction and purification.", "Step 5: Analyze the product for purity and isotopic labeling using techniques such as NMR spectroscopy." ] }

CAS No.

1329809-26-8

Molecular Formula

C5H7NO2

Molecular Weight

115.101

IUPAC Name

ethyl 2-(azanylidynemethyl)acetate

InChI

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,4+1

InChI Key

ZIUSEGSNTOUIPT-CQDYUVAPSA-N

SMILES

CCOC(=O)CC#N

Synonyms

2-Cyano-acetic Acid Ethyl Ester-13C2;  (Ethoxycarbonyl)acetonitrile-13C2;  Cyanoacetic Acid Ethyl Ester-13C2;  Cyanoacetic Ester-13C2;  Ethyl 2-Cyanoacetate-13C2;  Malonic Acid Ethyl Ester Nitrile-13C2;  NSC 8844-13C2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Cyanoacetate-2,3-13C2
Reactant of Route 2
Reactant of Route 2
Ethyl Cyanoacetate-2,3-13C2
Reactant of Route 3
Reactant of Route 3
Ethyl Cyanoacetate-2,3-13C2
Reactant of Route 4
Reactant of Route 4
Ethyl Cyanoacetate-2,3-13C2
Reactant of Route 5
Reactant of Route 5
Ethyl Cyanoacetate-2,3-13C2
Reactant of Route 6
Reactant of Route 6
Ethyl Cyanoacetate-2,3-13C2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.